molecular formula C26H34N10O5 B046330 CI 949 CAS No. 121530-58-3

CI 949

Cat. No.: B046330
CAS No.: 121530-58-3
M. Wt: 566.6 g/mol
InChI Key: OHOCQQJBKBVAFF-VWMHFEHESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Arginine, compd with 5-methoxy-3-(1-methylethoxy)-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide (1:1) is a complex chemical compound that combines the amino acid L-Arginine with a tetrazole-indole derivative

Preparation Methods

The synthesis of L-Arginine, compd. with 5-methoxy-3-(1-methylethoxy)-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide involves multiple steps. The process typically starts with the preparation of the tetrazole-indole derivative, followed by its coupling with L-Arginine. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The tetrazole-indole moiety can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

L-Arginine, compd. with 5-methoxy-3-(1-methylethoxy)-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interaction with biological systems can provide insights into cellular processes and pathways.

    Medicine: Potential therapeutic applications include its use as a drug candidate for treating various diseases, given its unique chemical structure and biological activity.

    Industry: The compound may be used in the development of new materials or as a component in specialized industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The tetrazole-indole derivative may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The presence of L-Arginine can enhance the compound’s ability to interact with nitric oxide synthase, potentially influencing nitric oxide production and related physiological processes.

Comparison with Similar Compounds

Compared to other similar compounds, L-Arginine, compd. with 5-methoxy-3-(1-methylethoxy)-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide stands out due to its unique combination of an amino acid and a tetrazole-indole derivative. Similar compounds include:

    L-Arginine derivatives: Compounds where L-Arginine is coupled with different chemical groups, affecting its biological activity.

    Tetrazole-indole derivatives: Molecules containing the tetrazole-indole moiety, which may have different substituents and biological properties.

The uniqueness of this compound lies in its dual functionality, combining the properties of L-Arginine and the tetrazole-indole derivative, which can lead to novel applications and effects not seen in other compounds.

Properties

CAS No.

121530-58-3

Molecular Formula

C26H34N10O5

Molecular Weight

566.6 g/mol

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;5-methoxy-1-phenyl-3-propan-2-yloxy-N-(2H-tetrazol-5-yl)indole-2-carboxamide

InChI

InChI=1S/C20H20N6O3.C6H14N4O2/c1-12(2)29-18-15-11-14(28-3)9-10-16(15)26(13-7-5-4-6-8-13)17(18)19(27)21-20-22-24-25-23-20;7-4(5(11)12)2-1-3-10-6(8)9/h4-12H,1-3H3,(H2,21,22,23,24,25,27);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t;4-/m.0/s1

InChI Key

OHOCQQJBKBVAFF-VWMHFEHESA-N

Isomeric SMILES

CC(C)OC1=C(N(C2=C1C=C(C=C2)OC)C3=CC=CC=C3)C(=O)NC4=NNN=N4.C(C[C@@H](C(=O)O)N)CN=C(N)N

SMILES

CC(C)OC1=C(N(C2=C1C=C(C=C2)OC)C3=CC=CC=C3)C(=O)NC4=NNN=N4.C(CC(C(=O)O)N)CN=C(N)N

Canonical SMILES

CC(C)OC1=C(N(C2=C1C=C(C=C2)OC)C3=CC=CC=C3)C(=O)NC4=NNN=N4.C(CC(C(=O)O)N)CN=C(N)N

Synonyms

5-methoxy-3-(1-methylethoxy)-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide, L-arginine salt
CI 949
CI-949

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.